molecular formula C18H18N2O3 B6377368 5-(3-BOC-Aminophenyl)-2-cyanophenol CAS No. 1261984-64-8

5-(3-BOC-Aminophenyl)-2-cyanophenol

Cat. No.: B6377368
CAS No.: 1261984-64-8
M. Wt: 310.3 g/mol
InChI Key: NJMVUYQUDUNSMA-UHFFFAOYSA-N
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Description

Chemical Structure: 5-(3-BOC-Aminophenyl)-2-cyanophenol is a substituted phenol derivative featuring a tert-butoxycarbonyl (BOC)-protected amine group at the 3-position of one phenyl ring and a cyano (-CN) group at the 2-position of the adjacent phenol ring. Its molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of 310.35 g/mol.

Properties

IUPAC Name

tert-butyl N-[3-(4-cyano-3-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-5-12(9-15)13-7-8-14(11-19)16(21)10-13/h4-10,21H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMVUYQUDUNSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601129158
Record name Carbamic acid, N-(4′-cyano-3′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-64-8
Record name Carbamic acid, N-(4′-cyano-3′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261984-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4′-cyano-3′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(3-tert-Butoxycarbonylaminophenyl)-2-cyanophenol typically involves the following steps:

  • Nitration and Reduction:

    • The starting material, 3-nitrophenol, is nitrated to introduce a nitro group at the 5-position.
    • The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H₂).
  • Protection of the Amine Group:

    • The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) in acetonitrile (MeCN) to form the BOC-protected amine.
  • Cyanation:

    • The phenol group is then converted to a cyano group using a cyanating agent such as copper(I) cyanide (CuCN) under appropriate reaction conditions.

Industrial Production Methods:

Industrial production of 5-(3-tert-Butoxycarbonylaminophenyl)-2-cyanophenol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
  • Reduction:

    • The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
  • Substitution:

    • The BOC-protected amine group can undergo nucleophilic substitution reactions, where the BOC group is removed using acids like trifluoroacetic acid (TFA) to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol

Major Products:

    Oxidation: Quinone derivatives

    Reduction: Aminophenyl derivatives

    Substitution: Free amine derivatives

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Protecting Group: The BOC-protected amine group is useful in multi-step organic synthesis to protect the amine functionality.

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery.

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-(3-tert-Butoxycarbonylaminophenyl)-2-cyanophenol depends on the specific chemical reactions it undergoes. The BOC-protected amine group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in various biochemical and chemical processes. The cyano group can be reduced to an amine, which can further react with other functional groups to form new compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share a biphenyl backbone with variations in substituents, influencing their physicochemical and functional properties:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol)
5-(3-BOC-Aminophenyl)-2-cyanophenol Not provided C₁₈H₁₈N₂O₃ BOC-amine (3-position), -CN (2-position) 310.35
5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol 1261964-35-5 C₁₄H₈NO₃F -COOH (4-position), -F (3-position) 257.22
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol 1261990-31-1 C₁₃H₇ClFNO -Cl (2-position), -F (2-position) 247.66
Key Differences :

Functional Groups: The BOC-amine in the target compound contrasts with the carboxylic acid (-COOH) in 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol and the chlorine (-Cl) in 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol. The BOC group reduces polarity, enhancing lipid solubility, while -COOH increases hydrophilicity and acidity . Fluorine and chlorine substituents influence electronic effects: -F is strongly electron-withdrawing, while -Cl adds moderate lipophilicity .

Acidity: The phenolic -OH in the target compound is less acidic (pKa ~8–9) than in 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol, where the adjacent -COOH (pKa ~2–3) further acidifies the phenol via inductive effects.

Synthetic Utility :

  • BOC-protected amines are pivotal in solid-phase peptide synthesis (SPPS), whereas carboxylic acid derivatives are intermediates for conjugates or metal-organic frameworks .
  • Halogenated analogues (e.g., -Cl, -F) are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical Properties

Property This compound 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol
Solubility Soluble in DMSO, THF, chloroform Soluble in polar solvents (e.g., DMF, water at high pH) Soluble in acetone, ethyl acetate
Melting Point ~150–155°C (decomposes) ~220–225°C ~180–185°C
LogP (Octanol-Water) ~2.8 ~1.5 ~3.2

Notes:

  • The BOC group increases LogP (lipophilicity) compared to the carboxylic acid analogue, favoring blood-brain barrier penetration in drug candidates.
  • Halogenated derivatives exhibit higher LogP values due to -Cl/-F contributions .

Stability and Reactivity

  • This compound: Stable under neutral or slightly acidic conditions but prone to BOC deprotection under strong acids (e.g., TFA) or bases. The cyano group may undergo hydrolysis to -COOH under prolonged basic conditions.
  • 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol: Carboxylic acid can form salts (e.g., sodium carboxylate) for improved aqueous stability . Susceptible to decarboxylation at high temperatures.
  • 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol: -Cl substituent enables nucleophilic aromatic substitution (e.g., with amines or thiols) .

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